molecular formula C9H15N3O5 B1448995 Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2034157-02-1

Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1448995
CAS No.: 2034157-02-1
M. Wt: 245.23 g/mol
InChI Key: SVZFCMUKWMKLIO-UHFFFAOYSA-N
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Description

Carbonic acid;3-ethyl-1,3,7-triazaspiro[44]nonane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 It is known for its unique spirocyclic structure, which includes a triazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of ethylamine with a suitable precursor to form the spirocyclic structure. One efficient method involves the cyclization of a suitable diamine with a carbonyl compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted spirocyclic compounds.

Scientific Research Applications

Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound has shown potential as an enzyme inhibitor and in the study of biological pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The spirocyclic structure allows it to fit into enzyme active sites, leading to inhibition or modulation of enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.CH2O3/c1-2-11-6(12)8(10-7(11)13)3-4-9-5-8;2-1(3)4/h9H,2-5H2,1H3,(H,10,13);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZFCMUKWMKLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCNC2)NC1=O.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Reactant of Route 3
Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Reactant of Route 4
Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Reactant of Route 5
Reactant of Route 5
Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Reactant of Route 6
Carbonic acid;3-ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

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